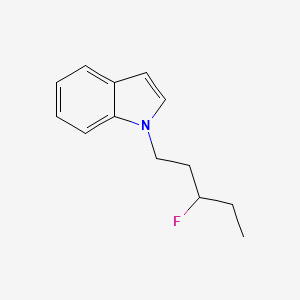

3-Fluoropentylindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16FN |

|---|---|

Molecular Weight |

205.27 g/mol |

IUPAC Name |

1-(3-fluoropentyl)indole |

InChI |

InChI=1S/C13H16FN/c1-2-12(14)8-10-15-9-7-11-5-3-4-6-13(11)15/h3-7,9,12H,2,8,10H2,1H3 |

InChI Key |

DJQBLVURAATKGQ-UHFFFAOYSA-N |

SMILES |

CCC(CCN1C=CC2=CC=CC=C21)F |

Canonical SMILES |

CCC(CCN1C=CC2=CC=CC=C21)F |

Synonyms |

1-(3-fluoropentyl)-1H-indole |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Fluorinated Synthetic Cannabinoids: The Case of 5F-MDMB-PINACA

Abstract: Synthetic cannabinoid receptor agonists (SCRAs) represent a vast and structurally diverse class of new psychoactive substances (NPS).[1][2] Among these, fluorinated compounds have become particularly prominent. Understanding their mechanism of action at a molecular level is critical for researchers, clinicians, and drug development professionals. This guide provides an in-depth technical overview of the in vitro methodologies used to characterize these compounds, using the potent and widely studied SCRA, 5F-MDMB-PINACA (also known as 5F-ADB), as a representative example. We will dissect the core experimental workflows that determine receptor binding affinity, functional efficacy, and downstream signaling pathways, providing both the theoretical basis and practical, step-by-step protocols.

Introduction: The Rise of Fluorinated Synthetic Cannabinoids

The landscape of recreational drugs has been dramatically altered by the continuous emergence of NPS, with SCRAs being one of the largest and most dynamic classes.[1][2] These substances, often found in products marketed as "K2" or "Spice," are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] However, they often exhibit pharmacological properties that are vastly different from THC, leading to severe and unpredictable toxic effects.[1][2]

5F-MDMB-PINACA is a third-generation SCRA that has been associated with numerous fatalities worldwide.[1][2] Its structure, characterized by an indazole core, a fluorinated pentyl chain, and a tert-butyl carboxamide moiety, confers high potency and efficacy at the cannabinoid receptors. This guide will use 5F-MDMB-PINACA to illustrate the essential in vitro assays required to build a comprehensive pharmacological profile of a novel SCRA.

Part 1: Quantifying Receptor Affinity with Radioligand Binding Assays

The initial step in characterizing any new ligand is to determine its affinity for its molecular targets—in this case, the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Affinity, quantified as the inhibition constant (Kᵢ), describes the strength of the binding interaction. A lower Kᵢ value indicates a higher affinity.

Causality Behind the Method: The gold-standard method for determining binding affinity is the competitive radioligand binding assay.[3] This technique leverages a radiolabeled ligand (e.g., [³H]CP-55,940) with known high affinity for the receptor. The test compound (5F-MDMB-PINACA) is introduced at increasing concentrations to compete with the radioligand for the same binding site. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀ value. This value is then converted to the Kᵢ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[1]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes:

-

Culture HEK293 cells (or other suitable host cells) stably expressing human CB1 or CB2 receptors.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the total protein concentration (e.g., via Bradford or BCA assay).

-

-

Assay Execution:

-

In a 96-well plate, add a fixed amount of membrane protein (e.g., 10-20 µg) to each well.

-

Add a fixed concentration of the radioligand [³H]CP-55,940 (typically near its Kₑ value, e.g., 0.5-1.0 nM).

-

Add the unlabeled test compound (5F-MDMB-PINACA) across a range of concentrations (e.g., 10⁻¹² to 10⁻⁵ M).

-

Controls:

-

Total Binding: Wells with membranes and radioligand only.

-

Non-Specific Binding (NSB): Wells with membranes, radioligand, and a high concentration of a potent, unlabeled cannabinoid agonist (e.g., 10 µM WIN-55,212-2) to saturate all specific binding sites.

-

-

Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly terminate the reaction by vacuum filtration through GF/B or GF/C glass fiber filter mats, which trap the membranes.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation :

-

Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))

-

Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

-

Data Presentation: 5F-MDMB-PINACA Binding Affinity

| Compound | Receptor | Kᵢ (nM) | Source |

| 5F-MDMB-PINACA | CB1 | 0.42 | [1] |

| Δ⁹-THC (Reference) | CB1 | 34 | [1] |

This data demonstrates that 5F-MDMB-PINACA binds to the CB1 receptor with approximately 80-fold higher affinity than THC, highlighting its potent nature.[1]

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Part 2: Assessing Functional Activity and Downstream Signaling

High affinity does not provide information about the functional consequence of binding. The ligand could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). A series of functional assays are required to determine a compound's efficacy (Eₘₐₓ) and potency (EC₅₀).

G-Protein Activation: The [³⁵S]GTPγS Binding Assay

Causality Behind the Method: CB1 and CB2 are G-protein coupled receptors (GPCRs), primarily coupling to the Gᵢ/ₒ family of G-proteins.[4] Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, initiating the signaling cascade.[5] The [³⁵S]GTPγS binding assay measures this primary activation step.[5][6] It uses a non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS, which binds irreversibly to activated Gα subunits. The amount of incorporated radioactivity is directly proportional to the level of G-protein activation by the agonist.[5]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Reagent Preparation:

-

Prepare cell membranes expressing the receptor of interest as described in the binding assay protocol.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.

-

Add GDP (e.g., 10-30 µM) to the assay buffer to ensure G-proteins are in their inactive state at baseline.

-

Prepare a solution of [³⁵S]GTPγS (final concentration ~0.1 nM).

-

-

Assay Execution:

-

In a 96-well plate, add membranes (20-40 µg), assay buffer with GDP, and varying concentrations of the test compound (5F-MDMB-PINACA).

-

Controls:

-

Basal Binding: Membranes and buffer only.

-

Stimulated Control: Membranes with a saturating concentration of a known full agonist (e.g., CP-55,940).

-

Antagonist Confirmation: To confirm CB1-specific action, co-incubate the test compound with a CB1-selective antagonist like rimonabant.[1]

-

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS to all wells.

-

Incubate for 60 minutes at 30°C.

-

-

Termination and Counting:

-

Terminate the reaction by rapid vacuum filtration through GF/B filter mats.

-

Wash filters with ice-cold buffer.

-

Quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the stimulated [³⁵S]GTPγS binding (as a percentage over basal) against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

-

Efficacy is often expressed relative to a standard full agonist.

-

Data Presentation: 5F-MDMB-PINACA G-Protein Activation

| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of CP-55,940) | Source |

| 5F-MDMB-PINACA | CB1 | 2.3 | ≥100% | [1] |

| Δ⁹-THC (Reference) | CB1 | 408 | ~50-60% (Partial Agonist) | [1] |

These results show 5F-MDMB-PINACA is not only vastly more potent than THC at activating G-proteins but is also a full agonist, capable of stimulating the maximum possible response from the receptor system. THC, in contrast, is a partial agonist.[1]

Diagram: G-Protein Activation Cycle

Caption: Agonist-induced G-protein activation measured by [³⁵S]GTPγS binding.

G-Protein Independent Signaling: β-Arrestin Recruitment

Causality Behind the Method: GPCR signaling is not limited to G-proteins. Upon activation, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of proteins called arrestins (specifically β-arrestin 1 and 2). β-arrestin binding uncouples the receptor from G-proteins (desensitization) and initiates a separate wave of signaling, often related to receptor internalization and activation of pathways like MAP kinases. Some ligands can preferentially activate one pathway over the other, a phenomenon known as "biased agonism."

Modern assays, such as enzyme fragment complementation (EFC), are used to quantify β-arrestin recruitment.[7] In this system (e.g., DiscoverX PathHunter), the receptor is fused to a small enzyme fragment (ProLink, PK) and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).[7] When the agonist brings the receptor and β-arrestin into close proximity, the fragments complement, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[7]

Experimental Protocol: β-Arrestin Recruitment Assay (EFC)

-

Cell Culture:

-

Use an engineered cell line co-expressing the CB1 receptor fused to PK and β-arrestin 2 fused to EA.

-

Plate the cells in a white, clear-bottom 96-well plate and incubate overnight.

-

-

Assay Execution:

-

Prepare serial dilutions of the test compound (5F-MDMB-PINACA) in assay buffer.

-

Add the compound to the cells and incubate for 90 minutes at 37°C.

-

-

Signal Detection:

-

Add the detection reagent mixture, which contains the chemiluminescent substrate (e.g., Galacton Star) and an enhancer.[7]

-

Incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

Plot the relative light units (RLU) against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

-

Data Presentation: 5F-MDMB-PINACA β-Arrestin Recruitment

While specific β-arrestin recruitment data for 5F-MDMB-PINACA is less commonly published in direct comparison tables, studies on related potent SCRAs show they are typically robust activators of this pathway, often with high efficacy.[8] For many SCRAs, the potency for β-arrestin recruitment (EC₅₀) is in the low nanomolar range, similar to their potency for G-protein activation.[8]

Diagram: β-Arrestin Recruitment Assay (EFC)

Caption: Principle of the Enzyme Fragment Complementation (EFC) assay.

Part 3: Synthesis and Interpretation

By integrating the data from these core in vitro assays, a clear mechanistic portrait of 5F-MDMB-PINACA emerges:

-

High Affinity: It binds to the CB1 receptor with sub-nanomolar affinity, far exceeding that of THC.[1] This means that very low concentrations are required to occupy a significant proportion of receptors.

-

Potent and Full Agonism: It is a highly potent and full agonist at the CB1 receptor in terms of G-protein activation.[1] Unlike the partial agonism of THC, 5F-MDMB-PINACA can drive the receptor system to its maximum signaling capacity, a key factor believed to contribute to its severe toxicity.

-

Robust Downstream Signaling: It strongly activates G-protein-independent pathways, such as β-arrestin recruitment. This dual action can lead to rapid receptor desensitization and internalization, potentially altering the long-term cellular response to cannabinoid signaling.[2]

The combination of extremely high affinity and high efficacy across multiple signaling pathways provides a molecular explanation for the profound and often dangerous physiological effects observed with 5F-MDMB-PINACA and related SCRAs compared to cannabis. These in vitro tools are therefore indispensable for the rapid characterization of new compounds, providing crucial data for toxicological risk assessment and the development of potential therapeutic interventions.

References

-

Cannaert, A., et al. (2022). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors. PubMed Central. [Link]

-

Giorgetti, A., et al. (2021). 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity. ResearchGate. [Link]

-

Vaccaro, G., et al. (2025). Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F‐MDMB‐PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches. Drug Testing and Analysis. [Link]

-

Al-Ghamdi, M., et al. (2023). The synthetic cannabinoid 5F-MDMB-PICA enhances the metabolic activity and angiogenesis in human brain microvascular endothelial cells by upregulation of VEGF, ANG-1, and ANG-2. National Institutes of Health. [Link]

-

Mardal, M., et al. (2020). Identification of Synthetic Cannabinoid 5F-ADB (5F-MDMB-PINACA) and Its Metabolite in Urine Sample. The Journal of Pure and Applied Chemistry Research. [Link]

-

Finlay, D. B., et al. (2022). Defining Steric Requirements at CB1 and CB2 Cannabinoid Receptors Using Synthetic Cannabinoid Receptor Agonists 5F-AB-PINACA, 5F-ADB-PINACA, PX-1, PX-2, NNL-1, and Their Analogues. ACS Chemical Neuroscience. [Link]

-

Cannaert, A., et al. (2022). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors. PubMed. [Link]

-

Vaccaro, G., et al. (2025). Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F-MDMB-PINACA from Seized Prison Paper Using Ultra-Performance Liquid Chromatography-Mass Spectrometry Approaches. University of Hertfordshire Research Profiles. [Link]

-

Rocamora-Salvat, H., et al. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. MDPI. [Link]

-

Vaccaro, G., et al. (2025). (PDF) Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F-MDMB-PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography-Mass Spectrometry Approaches. ResearchGate. [Link]

-

DiscoverX. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]

-

Cannaert, A., et al. (2021). Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids. ACS Chemical Neuroscience. [Link]

-

Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Maccarrone, M., et al. (2018). (PDF) Assay of CB1 Receptor Binding. ResearchGate. [Link]

-

Wehrman, T., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual - NCBI. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

Celtarys Research. (2025). Cannabinoid Receptor Binding and Assay Tools. [Link]

Sources

- 1. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Preclinical Investigation of 3-Fluoropentylindole (3F-PI)

Introduction & Executive Summary

3-Fluoropentylindole (3F-PI) represents a specific structural subclass of synthetic cannabinoid receptor agonists (SCRAs). While terminal fluorination (e.g., 5-fluoropentyl in AM-2201) is a common strategy to increase potency and prolong half-life by blocking

This guide provides a rigorous framework for investigating 3F-PI. Unlike standard toxicology screenings, this protocol focuses on Structure-Activity Relationship (SAR) validation, specifically comparing the 3-fluoro positional isomer against the 5-fluoro standard and the non-fluorinated parent.

Key Investigational Objectives

-

Cannabimimetic Activity: Validation of CB1 receptor agonism via the Murine Tetrad Assay.

-

Metabolic Stability: Determining if 3-position fluorination functions as a metabolic block or introduces toxicity (e.g., fluoroacetate formation).

-

Neurotoxicity: Telemetric monitoring for seizure thresholds, a known risk of high-potency SCRAs.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the investigation, linking receptor binding to behavioral phenotype and metabolic fate.

Caption: Integrated workflow for SCRA characterization, moving from molecular mechanism (CB1 agonism) to systemic phenotype (Tetrad) and toxicity (Telemetry).

Module A: The Cannabinoid Tetrad Assay (Gold Standard)

The "Tetrad" is the requisite battery for confirming cannabinoid activity.[1] It assesses four distinct physiological effects mediated by CB1 receptors: hypolocomotion, catalepsy, hypothermia, and analgesia .[1]

Experimental Design

-

Species: C57BL/6J Mice (Male, 8-10 weeks).

-

Groups (n=8/group):

-

Vehicle (1:1:18 mixture of Ethanol:Emulphor:Saline).

-

Positive Control:

-THC (10 mg/kg, i.p.) or AM-2201 (0.3 mg/kg, i.p. - Note: SCRAs are significantly more potent than THC). -

Test Agent: 3F-PI (Dose range: 0.1, 0.3, 1.0, 3.0 mg/kg).

-

Antagonist Control: Rimonabant (SR141716A) + 3F-PI (to confirm CB1 specificity).

-

Step-by-Step Protocol

Step 1: Baseline Measurements (T-60 min)

Measure baseline rectal temperature and latency on the hot plate to normalize data.

Step 2: Administration (T0)

Administer drug via intraperitoneal (i.p.) injection. Volume: 10 mL/kg.[2]

Step 3: Sequential Testing (T+20 to T+60 min)

Order is critical to minimize stress-induced hyperthermia artifacts.

-

Spontaneous Locomotor Activity (T+20 min):

-

Method: Place mouse in an open-field infrared activity chamber (40x40 cm).

-

Duration: 10 minutes.

-

Metric: Total distance traveled (cm) and ambulatory counts.

-

Significance: CB1 agonists cause profound sedation (hypolocomotion).

-

-

Catalepsy (Bar Test) (T+40 min):

-

Method: Gently place the mouse's forepaws on a horizontal bar elevated 4 cm.

-

Metric: Latency to remove paws (seconds). Cut-off: 60 seconds.

-

Significance: Measures nigrostriatal motor inhibition.

-

-

Rectal Temperature (T+50 min):

-

Method: Insert lubricated thermistor probe 2 cm into the rectum.

-

Metric: Change from baseline (

C). -

Significance: CB1 activation in the preoptic anterior hypothalamus induces hypothermia.

-

-

Analgesia (Hot Plate) (T+60 min):

-

Method: Place mouse on a 52.0°C plate.

-

Metric: Latency to lick paws or jump (seconds). Cut-off: 30 seconds (tissue damage prevention).

-

Significance: Spinal and supraspinal antinociception.

-

Data Analysis Table (Template)

| Test | Vehicle Mean | 3F-PI (Low Dose) | 3F-PI (High Dose) | THC (Control) | Interpretation |

| Locomotion (cm) | 4500 ± 300 | Data | Data | 1200 ± 150 | Sedation Potency |

| Catalepsy (sec) | 2 ± 1 | Data | Data | 45 ± 5 | Motor Rigidity |

| Temp Change (°C) | -0.2 ± 0.1 | Data | Data | -3.5 ± 0.4 | Hypothermic Potency |

| Analgesia (sec) | 8 ± 2 | Data | Data | 25 ± 3 | Pain Threshold |

Module B: Metabolic Stability & "Fluorine Scan" Analysis

The position of the fluorine atom (3-position vs. 5-position) critically dictates the metabolic fate. Terminal fluorination (5F) often results in defluorination and the formation of fluoropentanoic acid. 3-fluorination may block beta-oxidation or lead to unique metabolites.

Protocol: Microsomal Stability Assay

Objective: Compare intrinsic clearance (

-

Incubation System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Reaction Mix:

-

Substrate (3F-PI): 1

M (final). -

Cofactor: NADPH regenerating system.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Sampling:

-

Timepoints: 0, 5, 15, 30, 60 min.

-

Quench: Ice-cold Acetonitrile containing internal standard (e.g., JWH-018-d9).

-

-

Analysis (LC-MS/MS):

-

Monitor parent depletion to calculate

. -

Metabolite ID Scan: Perform High-Resolution Mass Spectrometry (HRMS) to detect:

-

Oxidative defluorination (Loss of HF).

-

Hydroxylation (Indole ring vs. Pentyl chain).

-

Dihydrodiol formation.

-

-

Critical Insight: If 3F-PI shows higher stability than the non-fluorinated parent but lower stability than the 5F-analog, it suggests the 3-position is a secondary metabolic soft spot, or that the fluorine is undergoing elimination.

Module C: Telemetry for Seizure & Cardiotoxicity[3]

Synthetic cannabinoids are associated with "Spiceophrenia," seizures, and tachycardia/bradycardia oscillations. Standard observation misses non-convulsive seizures.

Protocol: Radiotelemetry (EEG/ECG)

Rationale: Restraint stress alters cardiac parameters. Telemetry allows data collection in free-moving animals.

-

Implantation:

-

Implant HD-X02 transmitters (DSI) into the peritoneal cavity of rats.

-

Biopotential Leads:

-

Lead I (ECG): Ribcage configuration.

-

Lead II (EEG): Cranial screws (cortical surface).

-

-

-

Recovery: 7 days post-surgery.

-

Dosing Challenge:

-

Administer 3F-PI (escalating doses).

-

-

Endpoint Definitions:

-

Seizure: High-frequency, high-amplitude spiking (>2x baseline) lasting >10s.

-

Bradycardia: Sudden drop in HR >20% coinciding with hypothermia.

-

QTc Prolongation: Analysis of QT interval corrected for heart rate (Bazett’s formula).[3]

-

References

-

Wiley, J. L., et al. (2014). Pharmacology of indole- and indazole-derived synthetic cannabinoids.[4]Journal of Pharmacology and Experimental Therapeutics . Link

-

Banister, S. D., et al. (2016). Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs.[5]ACS Chemical Neuroscience . Link

-

Wohlfarth, A., et al. (2015).[6] Metabolite profiling of the new synthetic cannabinoids.[7]Clinical Chemistry . Link

-

Tai, S., & Fantegrossi, W. E. (2014). Pharmacological and toxicological effects of synthetic cannabinoids.[8]Current Addiction Reports . Link

-

Vandeputte, M. M., et al. (2022). Pharmacological evaluation of new synthetic cannabinoids.[2][4][7][9]Forensic Toxicology . Link

Sources

- 1. Tetrad test - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Structure-Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists Related to AKB48, 5F-AKB-48, and AFUBIATA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. srlf.org [srlf.org]

- 7. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. heraldopenaccess.us [heraldopenaccess.us]

- 9. govinfo.gov [govinfo.gov]

Application Note: In Vitro Metabolic Profiling of 3-Fluoropentylindole (3-FPI)

This Application Note is designed to serve as a definitive technical guide for the metabolic profiling of 3-Fluoropentylindole (specifically identified here as 1-(3-fluoropentyl)-1H-indole , a core scaffold for third-generation synthetic cannabinoids).

It synthesizes established protocols for fluorinated indole metabolism with specific adaptations for internal halogenation analysis.

Abstract & Scientific Context

The emergence of fluorinated synthetic cannabinoids (SCs) has necessitated rigorous metabolic profiling to understand their toxicological risks and identify urinary biomarkers. This compound (3-FPI) represents a critical structural motif where the fluorine atom is positioned internally on the alkyl chain (position 3), unlike the terminal fluorination seen in first-generation SCs (e.g., 5F-PB-22).

This internal fluorination is a medicinal chemistry strategy intended to block metabolic degradation (specifically

Chemical Identity[2]

-

Compound: 1-(3-fluoropentyl)-1H-indole

-

Molecular Formula:

[1] -

Key Structural Feature: Indole core with a 5-carbon alkyl chain attached at

, featuring a fluorine atom at the

Experimental Design Strategy

System Selection: HLM vs. Hepatocytes

For this specific scaffold, Human Liver Microsomes (HLM) are the preferred starting system over hepatocytes.

-

Causality: The primary metabolic pathways for alkyl-indoles are Phase I oxidations (hydroxylations) and N-dealkylations, mediated predominantly by Cytochrome P450 (CYP) enzymes abundant in microsomes.

-

Cost-Benefit: HLM allows for specific cofactor manipulation (NADPH vs. UDPGA) to isolate Phase I from Phase II reactions, simplifying the initial identification of oxidative metabolites.

Metabolic Hypotheses & Biomarkers

Unlike 5-fluoro analogs which undergo rapid oxidative defluorination to pentanoic acid metabolites, the 3-fluoro group hinders

-

-Hydroxylation: Oxidation at the terminal methyl group (

-

Ring Hydroxylation: Oxidation on the indole core (likely C4, C5, or C6).

-

N-Dealkylation: Cleavage of the C-N bond, releasing free indole.

-

Defluorination: Elimination of HF to form a pentenyl side chain (less favorable but possible).

Materials & Reagents

-

Test Compound: this compound (purity >98%).[1]

-

Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

-

Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

). -

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid + Internal Standard (e.g., Diazepam or deuterated JWH-018).

Protocol: Phase I Metabolic Stability Assay

Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure, ensuring data integrity through specific control checkpoints.

Figure 1: Step-by-step experimental workflow for microsomal stability assay.

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Dissolve 3-FPI in DMSO to create a 10 mM stock.

-

Dilute in Phosphate Buffer to prepare a 2 µM working solution (0.2% DMSO final).

-

-

Microsomal Mix Preparation:

-

Thaw HLM on ice.

-

Dilute HLM in Phosphate Buffer (pH 7.4) to a concentration of 1.0 mg/mL.

-

-

Pre-Incubation (Equilibration):

-

Mix 50 µL of 2 µM Substrate solution with 50 µL of 1.0 mg/mL HLM suspension in a 96-well plate or microcentrifuge tubes.

-

Final concentrations: 1 µM Substrate, 0.5 mg/mL Protein.

-

Incubate at 37°C for 5 minutes. Reasoning: This ensures the substrate binds to the enzyme active sites before catalysis begins.

-

-

Initiation:

-

Add 50 µL of pre-warmed NADPH regenerating system to initiate the reaction.

-

Control: For the negative control, add 50 µL of buffer instead of NADPH.

-

-

Incubation & Sampling:

-

Incubate at 37°C with gentle shaking.

-

Harvest samples at

minutes.

-

-

Quenching:

-

Sample Processing:

-

Vortex for 1 minute.

-

Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

-

Transfer supernatant to LC vials for analysis.

-

Analytical Method (LC-HRMS)

To identify the novel metabolites of 3-FPI, High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap) is required.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

Mass Spectrometry Settings:

-

Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Full Scan (m/z 100-600) followed by data-dependent MS/MS (ddMS2).

-

Key Fragment: Look for the m/z 118.065 ion (Indole cation) to confirm the core structure is intact, or m/z 134.060 for hydroxylated indole cores.

Predicted Metabolic Pathways

The following diagram illustrates the anticipated biotransformations of 3-FPI based on structure-activity relationships (SAR) of fluorinated indoles.

Figure 2: Predicted metabolic map for this compound. Note the divergence into hydroxylation and dealkylation pathways.

Data Interpretation Table

| Metabolite ID | Transformation | Predicted m/z (MH+) | Retention Time Shift | Mechanism |

| Parent | None | 206.13 | Reference | N/A |

| M1 | Hydroxylation (Indole Ring) | 222.13 | Earlier | CYP-mediated aromatic oxidation |

| M2 | Hydroxylation (Alkyl Chain) | 222.13 | Earlier | CYP-mediated aliphatic oxidation |

| M3 | N-Dealkylation | 118.06 | Much Earlier | C-N bond cleavage |

| M4 | Defluorination + Oxidation | 220.11 | Earlier | Oxidative defluorination to ketone/acid |

References

-

Bertin Bioreagent. (n.d.). This compound - Analytical Standards. Retrieved February 7, 2026, from [Link]

-

Wohlfarth, A., et al. (2015). Metabolite profiling of the new synthetic cannabinoid 5F-AMB by human hepatocyte incubation and high-resolution mass spectrometry. Journal of Chromatography B. (Contextual grounding for fluorinated indole metabolism).

-

Diao, X., & Huestis, M. A. (2019). Synthetic Cannabinoids Metabolism and Its Implications for Analytical Toxicology. Frontiers in Chemistry. [Link]

-

Stove, C. P., et al. (2014). Recent developments in the metabolic screening of synthetic cannabinoids. Bioanalysis. [Link]

Sources

Application Notes and Protocols for the Forensic Toxicological Analysis of 3-Fluoropentylindole

Introduction: The Emergence of 3-Fluoropentylindole in Forensic Casework

This compound has been identified as a foundational chemical structure for a range of synthetic cannabinoid receptor agonists (SCRAs). As with many novel psychoactive substances (NPS), the physiological and toxicological properties of compounds derived from this core structure are largely uncharacterized, presenting a significant challenge to the forensic toxicology community. The clandestine nature of NPS production leads to rapid structural diversification, necessitating agile and robust analytical methodologies for their detection and confirmation in biological specimens.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of analytical techniques for the identification and quantification of this compound and its predicted metabolites in forensic toxicology. The protocols outlined herein are grounded in established principles of forensic analytical chemistry and are designed to be adaptable to specific laboratory instrumentation and validation requirements.

Predicted Metabolic Pathways of this compound

A definitive metabolic map for this compound has not been established in the scientific literature. However, based on extensive studies of analogous fluorinated synthetic cannabinoids and other indole-containing compounds, a predictive metabolic scheme can be proposed[1][2]. Understanding these pathways is critical for selecting appropriate target analytes (parent drug and metabolites) to extend the window of detection in toxicological screening.

The primary metabolic routes are anticipated to involve Phase I and Phase II biotransformations:

-

Phase I Metabolism:

-

Hydroxylation: Addition of a hydroxyl group (-OH) to the pentyl chain or the indole ring is a common metabolic pathway for synthetic cannabinoids.

-

N-Dealkylation: Cleavage of the pentyl group from the indole nitrogen.

-

Carboxylation: Oxidation of the terminal carbon of the pentyl chain to a carboxylic acid.

-

Hydrolytic Defluorination: Replacement of the fluorine atom with a hydroxyl group. This has been observed in other fluorinated cannabinoids like AM-694[2].

-

-

Phase II Metabolism:

-

Glucuronidation and Sulfation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion[3].

-

It is important to note that the parent compound may be rapidly metabolized and present at very low concentrations in biological samples, making the detection of its metabolites crucial for confirming exposure[2].

Analytical Workflow for this compound and its Metabolites

A robust analytical workflow is essential for the reliable identification and quantification of this compound and its metabolites in complex biological matrices such as blood, urine, and hair. The following sections detail the recommended procedures for sample preparation and instrumental analysis.

PART 1: Sample Preparation - Isolating the Analytes of Interest

The choice of sample preparation technique is critical for removing matrix interferences and concentrating the target analytes. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable options.

SPE is often preferred for its efficiency, reproducibility, and potential for automation. A mixed-mode cation exchange polymer-based sorbent is recommended for its ability to retain a broad range of analytes with varying polarities.

Materials:

-

Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)

-

Urine or whole blood samples

-

Internal Standard (IS) solution (e.g., a deuterated analog of a similar synthetic cannabinoid)

-

pH 6.0 Phosphate buffer

-

Methanol

-

Dichloromethane

-

Isopropanol

-

Ammonium hydroxide

-

Hexane

-

Ethyl acetate

-

Formic acid

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment:

-

To 1 mL of urine or whole blood, add the internal standard.

-

Add 2 mL of pH 6.0 phosphate buffer and vortex to mix.

-

For blood samples, sonicate for 15 minutes to lyse the cells, then centrifuge at 3000 rpm for 10 minutes. Use the supernatant for the next step.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of deionized water.

-

Follow with a wash of 1 mL of 20% methanol in water.

-

Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.

-

-

Elution:

-

Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

-

PART 2: Instrumental Analysis - Detection and Quantification

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of synthetic cannabinoids.

GC-MS is a robust and widely available technique in forensic laboratories. Derivatization may be necessary for polar metabolites to improve their chromatographic behavior.

Instrumentation:

-

Gas Chromatograph with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Mass Spectrometer with Electron Ionization (EI) source

GC Conditions (Starting Point):

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp: 20°C/min to 300°C

-

Hold: 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Transfer Line Temperature: 290°C

MS Conditions (EI):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Energy: 70 eV

-

Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Expected Fragmentation: The mass spectrum of this compound is expected to show a molecular ion and characteristic fragments resulting from the cleavage of the pentyl chain and fragmentation of the indole ring. The presence of fluorine will also result in a characteristic isotopic pattern.

LC-MS/MS offers high sensitivity and selectivity without the need for derivatization, making it ideal for the analysis of complex biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Conditions (Starting Point):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

Start with 95% A

-

Linearly decrease to 5% A over 8 minutes

-

Hold at 5% A for 2 minutes

-

Return to initial conditions and equilibrate for 3 minutes

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions (ESI+):

-

Ion Source: Electrospray Ionization (ESI), positive mode

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Gas Flows: Optimized for the specific instrument

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: Specific MRM transitions for this compound and its metabolites need to be determined by infusing pure standards. However, based on the predicted structures, the precursor ion will be the protonated molecule [M+H]+. Product ions will be generated by fragmentation of the pentyl chain and the indole structure.

| Analyte (Predicted) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | [To be determined] | [To be determined] | [To be determined] |

| Hydroxylated Metabolite | [To be determined] | [To be determined] | [To be determined] |

| Carboxylated Metabolite | [To be determined] | [To be determined] | [To be determined] |

| Defluorinated Metabolite | [To be determined] | [To be determined] | [To be determined] |

| Note: This table must be populated with experimentally determined values. |

Data Interpretation and Method Validation

For a method to be considered reliable in a forensic context, it must undergo rigorous validation. Key validation parameters include:

-

Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

-

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Matrix Effects: The influence of co-eluting substances from the biological matrix on the ionization of the target analyte.

-

Recovery: The efficiency of the extraction process.

-

Stability: The stability of the analyte in the biological matrix under different storage conditions.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Analytical Workflow

Caption: A generalized workflow for the forensic analysis of this compound.

Conclusion

The emergence of this compound and its derivatives underscores the ongoing challenge of NPS in forensic toxicology. The analytical methodologies presented in this application note provide a robust framework for the detection and quantification of these compounds in biological matrices. While the metabolic pathways are predicted, the proposed analytical strategies are designed to be comprehensive, targeting both the parent compound and its likely biotransformation products. It is imperative that forensic laboratories validate these methods according to their specific instrumentation and quality assurance protocols to ensure the generation of reliable and defensible results in casework.

References

-

Phase II in vitro metabolism of 3-methylindole metabolites in porcine liver. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

-

This compound - Analytical Standards. (n.d.). Bertin Bioreagent. Retrieved February 7, 2026, from [Link]

-

Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. (2020). PubMed. Retrieved February 7, 2026, from [Link]

-

The detection of the urinary metabolites of 1-[(5-fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone (AM-694), a high affinity cannabimimetic, by gas chromatography - mass spectrometry. (2013). PubMed. Retrieved February 7, 2026, from [Link]

Sources

- 1. Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The detection of the urinary metabolites of 1-[(5-fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone (AM-694), a high affinity cannabimimetic, by gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase II in vitro metabolism of 3-methylindole metabolites in porcine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Characterizing 3-Fluoropentylindole Binding Affinity at Cannabinoid Receptors Using Competitive Binding Assays

Introduction: The Significance of 3-Fluoropentylindole in Cannabinoid Research

This compound serves as a foundational chemical structure for a variety of synthetic cannabinoids.[1] Its core consists of an indole ring, a common motif in biologically active compounds, fused to a benzene ring.[2][3] The defining feature is a five-carbon alkyl chain attached to the indole nitrogen, with a fluorine atom at the third position of this chain.[1][4][5] While the physiological and toxicological properties of this compound itself have not been extensively evaluated, its derivatives are of significant interest in forensic and research applications.[1]

Aminoalkylindoles with a five-carbon side chain are known to exhibit high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] The strategic addition of a terminal fluorine atom can further enhance this binding affinity.[1] Therefore, accurately quantifying the binding affinity of this compound and its analogues is a critical step in understanding their pharmacological profiles and predicting their potential effects. This document provides a detailed guide for researchers on the principles and practical execution of competitive binding experiments to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Scientific Rationale: The Principles of Competitive Binding

The primary method for determining the binding affinity of an unlabeled compound (the "competitor," e.g., this compound) is the competitive binding assay. This technique relies on the principle of competition between the unlabeled compound and a labeled ligand (typically radiolabeled or fluorescent) for a finite number of receptor binding sites.

The Core Concept: A known concentration of a high-affinity labeled ligand is incubated with a receptor source (e.g., cell membranes expressing the target receptor). In parallel reactions, increasing concentrations of the unlabeled competitor compound are added. The competitor will displace the labeled ligand from the receptor in a concentration-dependent manner. By measuring the decrease in the amount of bound labeled ligand, we can determine the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand (the IC50 value). This IC50 value can then be converted to the inhibition constant (Ki), which represents the intrinsic binding affinity of the competitor for the receptor.

Cannabinoid Receptor Signaling Context

CB1 and CB2 are G protein-coupled receptors (GPCRs).[6][7][8] CB1 receptors are predominantly expressed in the brain and central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in immune cells and are involved in inflammatory processes.[6][9][10] Upon agonist binding, these receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Understanding the binding affinity of a ligand is the first step in characterizing its potential to modulate these signaling pathways.

Caption: Simplified Cannabinoid Receptor Signaling Pathway.

Part 1: Radioligand Competitive Binding Assay Protocol

This protocol is a robust, traditional method for determining binding affinity. It utilizes a radiolabeled cannabinoid receptor ligand, such as [3H]CP55,940, a potent CB1/CB2 agonist.[11][12]

Materials and Reagents

| Reagent/Material | Details/Supplier | Purpose |

| This compound | Cayman Chemical, Benchchem, etc. | Test Compound (Competitor) |

| [3H]CP55,940 | PerkinElmer | Radiolabeled Ligand |

| CP55,940 (unlabeled) | Tocris, Cayman Chemical | For determining non-specific binding |

| Receptor Source | HEK-293 or CHO cells expressing human CB1 or CB2 receptors; or rodent brain tissue for native CB1 | Provides target receptors |

| Binding Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4 | Maintains physiological conditions and reduces non-specific binding[12][13] |

| Wash Buffer | 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4 | Removes unbound radioligand[13] |

| GF/B or GF/C Glass Fiber Filters | Whatman / Millipore | Traps receptor-bound radioligand |

| Polyethyleneimine (PEI) | 0.3-0.5% (w/v) solution | Pre-treats filters to reduce non-specific binding of radioligand |

| Scintillation Cocktail | e.g., Ultima Gold™ | Allows for detection of radioactivity |

| Equipment | Cell harvester/vacuum manifold, liquid scintillation counter, refrigerated centrifuge, homogenizer | Essential hardware |

Preparation of Receptor Membranes

Causality: Proper membrane preparation is critical to ensure receptor integrity and functionality. All steps must be performed at 4°C to prevent proteolytic degradation.[14][15]

-

Cell Culture: Grow HEK-293 cells stably expressing either human CB1 or CB2 receptors in DMEM supplemented with 10% FBS and appropriate selection antibiotics to confluence.[9][16]

-

Harvesting: Scrape cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

-

Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, pH 7.4). Homogenize using a Dounce or Potter-Elvehjem homogenizer on ice.

-

Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.[14]

-

High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 30,000-40,000 x g for 30 minutes at 4°C to pellet the membranes.[14]

-

Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold binding buffer and repeat the high-speed centrifugation step.

-

Final Preparation: Resuspend the final pellet in a small volume of binding buffer. Determine the total protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Storage: Aliquot the membrane preparation and store at -80°C until use.

Assay Procedure

Self-Validation: The inclusion of "Total Binding" and "Non-Specific Binding" (NSB) controls is essential for validating each experiment. Specific binding is the difference between these two values.

-

Filter Pre-soaking: Submerge glass fiber filter mats in 0.3-0.5% PEI for at least 1 hour at room temperature to minimize non-specific binding of the radioligand to the filters.

-

Assay Plate Setup: Prepare test tubes or a 96-well plate on ice. Each condition should be run in triplicate.

-

Total Binding (TB): 50 µL Binding Buffer + 50 µL Radioligand + 100 µL Membrane Suspension.

-

Non-Specific Binding (NSB): 50 µL unlabeled CP55,940 (10 µM final concentration) + 50 µL Radioligand + 100 µL Membrane Suspension.

-

Competitor Wells: 50 µL this compound (at various concentrations, e.g., 10⁻¹¹ M to 10⁻⁵ M) + 50 µL Radioligand + 100 µL Membrane Suspension.

-

-

Reagent Concentrations:

-

Incubation: Incubate the plate at 30°C or 37°C for 60-90 minutes with gentle agitation to reach equilibrium.[13][14]

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester. Immediately wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for several hours in the dark. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Caption: Radioligand Competitive Binding Assay Workflow.

Data Analysis and Interpretation

-

Calculate Specific Binding:

-

Average the CPM values for your triplicates.

-

Specific Binding (SB) = Total Binding (TB) CPM - Non-Specific Binding (NSB) CPM.

-

-

Generate Competition Curve:

-

For each concentration of this compound, calculate the percentage of specific binding: % SB = (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.

-

Plot % SB (Y-axis) against the log concentration of this compound (X-axis). The resulting data should form a sigmoidal curve.

-

-

Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" model. The software will calculate the IC50, which is the concentration of this compound that displaces 50% of the specific radioligand binding.

-

Calculate Ki (Inhibition Constant): The Ki value is a more accurate measure of affinity as it accounts for the concentration and affinity of the radioligand used. Use the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] = Concentration of the radioligand used in the assay.

-

Kd = Dissociation constant of the radioligand for the receptor (must be determined previously via saturation binding experiments).

-

-

Example Data Table:

| Log [this compound] (M) | % Specific Binding |

| -11.0 | 98.5 |

| -10.5 | 95.2 |

| -10.0 | 89.1 |

| -9.5 | 75.4 |

| -9.0 | 51.2 |

| -8.5 | 24.8 |

| -8.0 | 10.1 |

| -7.5 | 5.3 |

| -7.0 | 2.1 |

A lower Ki value indicates a higher binding affinity of this compound for the cannabinoid receptor.

Part 2: Non-Isotopic Alternative - TR-FRET Assay

As an alternative to radioactivity, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offers a sensitive, homogeneous (no-wash) assay format.[15][17]

Principle of TR-FRET Binding Assay

This assay typically uses receptors tagged with a long-lifetime lanthanide donor fluorophore (e.g., Terbium cryptate) and a fluorescently labeled ligand (the "tracer") that acts as the acceptor.[9] When the fluorescent tracer binds to the tagged receptor, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation. An unlabeled competitor, like this compound, will displace the fluorescent tracer, leading to a decrease in the FRET signal.

Protocol Outline

-

Materials:

-

HEK-293 cells expressing SNAP-tagged CB1 or CB2 receptors.[9]

-

Terbium-labeled SNAP-tag substrate (donor).

-

A suitable fluorescent cannabinoid ligand (acceptor/tracer).[9]

-

Assay Buffer (e.g., HBSS with 5 mM HEPES, 0.5% BSA).[15]

-

This compound.

-

White, low-volume 384-well assay plates.

-

A microplate reader equipped for TR-FRET detection (e.g., PHERAstar FSX).[9][15]

-

-

Cell Labeling: Incubate SNAP-CB1/CB2 expressing cells with the Terbium-labeled SNAP-tag substrate according to the manufacturer's protocol to label the receptors.

-

Assay Setup: In a 384-well plate, add:

-

Labeled cells/membranes.

-

Increasing concentrations of this compound.

-

A fixed concentration of the fluorescent tracer ligand.

-

-

Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.[18]

-

Detection: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay (e.g., 60-100 µs).[9][15]

-

Data Analysis:

-

Calculate the TR-FRET ratio: (Acceptor Emission / Donor Emission) * 10,000.[9]

-

Plot the TR-FRET ratio against the log concentration of this compound.

-

Fit the data using non-linear regression to determine the IC50, and subsequently calculate the Ki using the Cheng-Prusoff equation as described previously.

-

Conclusion

This guide provides comprehensive, field-proven protocols for determining the binding affinity of this compound at cannabinoid receptors. The choice between a traditional radioligand assay and a modern TR-FRET assay depends on laboratory capabilities and throughput requirements.[17] Both methods, when executed with careful attention to detail, controls, and proper data analysis, will yield reliable and accurate affinity data (Ki). This information is fundamental for the pharmacological characterization of novel synthetic cannabinoids and is an indispensable tool for researchers in drug development and forensic science.

References

-

This compound . Bertin Bioreagent. [Link]

-

1-(3-fluoropentyl)-1H-indole . PubChem, National Center for Biotechnology Information. [Link]

-

3-Substituted indole: A review . International Journal of Chemical Studies. [Link]

-

Synthesis and Fluorescence Properties of Novel indol-3yl-thiazolo[3,2-a][1][4][5]triazines and indole-3-carbaldehyde Schiff Bases . ResearchGate. [Link]

-

Assay of CB1 Receptor Binding . ResearchGate. [Link]

-

A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay . Frontiers in Pharmacology. [Link]

-

Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay . Experimental Neurobiology. [Link]

-

Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1) . BMG Labtech. [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives . Der Pharma Chemica. [Link]

-

Cannabinoid Receptors and Signal Transduction . Madame Curie Bioscience Database, NCBI Bookshelf. [Link]

-

Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors . Molecules. [Link]

-

In-Vitro Assessment of CB1/CB2 Receptor Binding and Function . eGrove, University of Mississippi. [Link]

-

Cannabinoid Receptor Binding Assay . Bio-protocol. [Link]

-

Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products . Molecules. [Link]

-

Cannabinoid 1 Receptor stable expressing HEK293 Cell Line . Cells Online. [Link]

-

Cannabinoid receptor ligands as templates for drug discovery . BMG Labtech. [Link]

-

Equation: Kinetics of competitive binding . GraphPad Prism 10 Curve Fitting Guide. [Link]

-

Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists . Journal of Medicinal Chemistry. [Link]

-

Analyzing Kinetic Binding Data . Assay Guidance Manual, NCBI Bookshelf. [Link]

-

How to measure and evaluate binding affinities . eLife. [Link]

-

Binding Data Analysis Guide . Scribd. [Link]

Sources

- 1. This compound - Analytical Standards - CAT N°: 15452 [bertin-bioreagent.com]

- 2. chemijournal.com [chemijournal.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. 1-(3-fluoropentyl)-1H-indole | C13H16FN | CID 137699796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|For Research Use Only [benchchem.com]

- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. egrove.olemiss.edu [egrove.olemiss.edu]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cannabinoid 1 Receptor stable expressing HEK293 Cell Line – Cells Online [cells-online.com]

- 17. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoropentylindole

Welcome to the technical support center for the synthesis of 3-Fluoropentylindole. This guide is designed for researchers, chemists, and drug development professionals who are working on synthesizing C3-alkylated indoles and facing challenges in achieving optimal yields and purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Challenge of C3-Alkylation

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] While functionalization of the indole ring is common, direct alkylation at the C3 position presents a significant synthetic challenge due to the ambident nucleophilic nature of the intermediate indolide anion. Direct deprotonation of the indole nitrogen (N1) leads to an anion where the negative charge is delocalized, with significant electron density at both N1 and C3. Consequently, reaction with an electrophile like 1-bromo-5-fluoropentane can lead to a mixture of N1- and C3-alkylated products, with the N1 isomer often being the major product under kinetic control.[2]

This guide will focus on troubleshooting the direct alkylation approach and provide strategies to maximize the yield of the desired this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis of this compound via direct alkylation of indole.

Q1: My reaction has a very low or no yield. What are the primary causes and how can I fix this?

A1: A low or negligible yield is a frequent issue that can typically be traced back to one of three areas: the reagents, the reaction conditions, or the deprotonation step.

Causality Analysis:

-

Ineffective Deprotonation: The N-H of indole has a pKa of approximately 17 in DMSO, requiring a sufficiently strong base for complete deprotonation.[3] If the base is too weak or has degraded, the indolide anion will not form in sufficient concentration. Sodium hydride (NaH) is a common choice, but it is highly reactive and can be deactivated by moisture.

-

Poor Alkylating Agent Reactivity: The C-Br bond in 1-bromo-5-fluoropentane must be sufficiently electrophilic. While primary alkyl bromides are generally good substrates for SN2 reactions, issues can still arise.

-

Suboptimal Reaction Conditions: Temperature and solvent play a critical role. Low temperatures may render the reaction too slow, while excessively high temperatures can cause decomposition of the reactants or the desired product. The solvent must be able to dissolve the indole and the base effectively while being inert to the reaction conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Q2: My main product is 1-Fluoropentylindole (N-alkylation). How can I improve the selectivity for the C3-isomer?

A2: This is the classic regioselectivity problem in indole alkylation. The formation of the N-alkylated product is often kinetically favored, while the C3-product can be the thermodynamic product. The key is to manipulate the reaction conditions to favor C3 attack.[2]

Mechanistic Insight:

The indolide anion is an ambident nucleophile. The counter-ion from the base (e.g., Na⁺) and the solvent polarity heavily influence which atom (N1 or C3) attacks the electrophile.

-

In polar aprotic solvents (like DMF or DMSO): The sodium cation is well-solvated, leaving a "freer" indolide anion. The more electronegative nitrogen atom bears more of the negative charge, leading to faster attack at the N1 position (kinetic product).

-

In less polar solvents (like THF or ether): The cation associates more closely with the nitrogen atom, creating steric hindrance. This encourages the reaction to proceed via the C3 position, which is less hindered.

Caption: Competing pathways for N1 vs. C3 indole alkylation.

Strategies for C3-Selectivity:

-

Solvent and Temperature: As a first step, switch from DMF to THF. Running the reaction at higher temperatures can also favor the thermodynamically more stable C3 product.[2]

-

Change the Counter-ion (Grignard Reagent): This is a highly effective strategy. Instead of using NaH, prepare the indole Grignard reagent (indolylmagnesium bromide) by reacting indole with a Grignard reagent like methylmagnesium iodide (MeMgI) or ethylmagnesium bromide (EtMgBr). The bulky MgBr⁺ cation strongly coordinates to the nitrogen atom, effectively blocking it and directing the alkylating agent to the C3 position.

Recommended Protocol for C3-Selectivity: See "Protocol 2: C3-Alkylation via Indole Grignard Reagent" below.

Q3: I'm observing significant amounts of di-alkylation. How can I prevent this?

A3: Di-alkylation (substitution at both N1 and C3) occurs when the initially formed this compound is deprotonated and reacts again with the alkylating agent.

Prevention Strategies:

-

Control Stoichiometry: Use a slight excess of indole relative to the alkylating agent (e.g., 1.1 equivalents of indole to 1.0 equivalent of 1-bromo-5-fluoropentane). This ensures the electrophile is consumed before it can react with the product.

-

Slow Addition: Add the alkylating agent slowly (dropwise) to the solution of the indolide anion at a controlled temperature (e.g., 0°C). This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting material anion over the product anion.

-

Base Equivalents: Use only a slight excess of the base (1.05-1.1 equivalents). Using a large excess of base can promote deprotonation of the C3-alkylated product.

Q4: How should I choose the optimal base and solvent?

A4: The choice of base and solvent is the most critical factor influencing the outcome of your reaction. The goal is to achieve complete deprotonation without introducing competing side reactions.

Data Summary Table:

| Base | Solvent(s) | Typical Outcome | Rationale & Comments |

| NaH | DMF, DMSO | Primarily N1-Alkylation | Strong, non-nucleophilic base. Polar aprotic solvents solvate the Na⁺ cation, leading to a "free" anion that reacts at the most electronegative site (N1).[4] |

| NaH | THF, Dioxane | Mixture of N1/C3 | Less polar solvents promote ion-pairing between Na⁺ and N1, increasing the proportion of C3-alkylation, but selectivity can be poor. |

| KOH/K₂CO₃ | Dioxane, DMF | Primarily N1-Alkylation | Often used in phase-transfer catalysis conditions. Generally favors N-alkylation.[5] Can be less efficient than NaH, requiring higher temperatures. |

| MeMgI / EtMgBr | Ether, THF | Primarily C3-Alkylation | Forms the indole Grignard reagent. The bulky MgBr⁺ cation blocks the N1 position, providing excellent steric direction for C3 attack. This is a preferred method for C3-alkylation. |

Frequently Asked Questions (FAQs)

Q: Are there alternative synthetic routes to this compound? A: Yes. If direct alkylation proves challenging, the Fischer Indole Synthesis is a powerful alternative.[6] This method involves the acid-catalyzed reaction of phenylhydrazine with a suitable ketone. For this compound, you would need to react phenylhydrazine with 7-fluoroheptan-2-one. This route avoids the regioselectivity issue entirely but requires the synthesis of the specific ketone precursor.[7]

Q: How can I reliably distinguish between the 1-Fluoropentylindole and this compound isomers? A: ¹H NMR spectroscopy is the most definitive method.

-

N-H Signal: The 3-substituted isomer will show a characteristic broad singlet for the N-H proton, typically between δ 8.0-8.5 ppm. The 1-substituted isomer will lack this signal entirely.

-

C2-H Signal: In the 3-substituted product, the proton at the C2 position is a singlet (or doublet if coupled to N-H) around δ 7.0-7.5 ppm. In the 1-substituted product, the C2-H and C3-H protons will appear as a pair of doublets (part of an AB system) around δ 6.5-7.5 ppm.

Q: My 1-bromo-5-fluoropentane seems unreactive. What should I do? A: Consider converting the alkyl bromide to the more reactive alkyl iodide. This can be achieved in situ via the Finkelstein reaction . Add a catalytic amount (e.g., 10 mol%) of sodium iodide (NaI) or potassium iodide (KI) to your reaction mixture. The iodide will displace the bromide, generating the more reactive 1-iodo-5-fluoropentane, which should accelerate the SN2 reaction.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Indole (Baseline)

This protocol is expected to yield primarily the N-alkylated product and serves as a baseline for comparison.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).

-

Solvent Addition: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully add anhydrous DMF via syringe. Cool the suspension to 0°C in an ice bath.

-

Indole Addition: Dissolve indole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

-

Deprotonation: Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

-

Alkylation: Cool the mixture back to 0°C. Add 1-bromo-5-fluoropentane (1.05 eq.) dropwise.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Procedure for C3-Alkylation via Indole Grignard Reagent

This protocol is optimized to maximize the yield of the desired this compound.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add indole (1.0 eq.) and dissolve it in anhydrous diethyl ether or THF.

-

Grignard Formation: Cool the solution to 0°C. Add methylmagnesium iodide (MeMgI, 3.0 M in ether, 1.05 eq.) dropwise. A gas (methane) will evolve. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the indolylmagnesium iodide.

-

Alkylation: Add 1-bromo-5-fluoropentane (1.0 eq.) dropwise to the Grignard solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, carefully quench the reaction by pouring it into a cold, saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate this compound.

References

- Synthesis of 3-Substituted Indoles. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/JP/en/support-download/brochure/brochure_0111-1.pdf]

- CN1887865A - Synthesis of 3-substituted phenyl indole compound. Google Patents. [URL: https://patents.google.

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00693a]

- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019183/]

- Synthesis of New 3-Substituted Indole Derivatives. ResearchGate. [URL: https://www.researchgate.

- New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [URL: https://www.mdpi.com/1420-3049/15/4/2491]

- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6880946/]

- Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [URL: https://www.mdpi.com/2073-8994/12/7/1184]

- A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4888062/]

- Synthesis of Indoles: Recent Advances. ResearchGate. [URL: https://www.researchgate.net/publication/331393699_Synthesis_of_Indoles_Recent_Advances]

- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02377j]

- Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra03765a]

- in the chemical literature: N-alkylation of an indole. YouTube. [URL: https://www.youtube.

- WO2022140844A1 - Method of synthesizing indole compounds. Google Patents. [URL: https://patents.google.

- How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? ResearchGate. [URL: https://www.researchgate.net/post/How_do_I_perform_alkylation_of_indole_NH_of_harmine_hydrochloride_salt_using_sodium_hydride_and_alkyl_bromide]

- Difficulties with N-Alkylations using alkyl bromides. Reddit. [URL: https://www.reddit.

- Fischer indole synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]

- Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. Benchchem. [URL: https://www.benchchem.

- US3012040A - Process for n-alkylation of indoles. Google Patents. [URL: https://patents.google.

- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem. [URL: https://www.benchchem.

- Ion Chromatography Troubleshooting Guide. Thermo Fisher Scientific. [URL: https://www.thermofisher.

- Fischer Indole Synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm]

- Why Do Some Fischer Indolizations Fail?. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3105537/]

- Regioselective 2-alkylation of indoles with α-bromo esters catalyzed by Pd/P,P=O system. ResearchGate. [URL: https://www.researchgate.

- Fischer Indole Synthesis. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/fischer-indole-synthesis.htm]

- A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c00227]

- Problems with Fischer indole synthesis. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/r83693/problems_with_fischer_indole_synthesis/]

- Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja111234r]